molecular formula C16H13F3O2 B275707 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone

1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone

Cat. No. B275707
M. Wt: 294.27 g/mol
InChI Key: CTKVMELLSYGECB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone, also known as TFEB, is a synthetic chemical compound that has been widely used in scientific research. It belongs to the family of benzophenones and has been found to have a variety of biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone is not yet fully understood. However, it is believed that 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone activates autophagy by translocating from the cytoplasm to the nucleus. Once in the nucleus, 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone binds to specific DNA sequences and activates the transcription of genes involved in autophagy. This leads to an increase in autophagic activity and the clearance of damaged cellular components.
Biochemical and Physiological Effects
1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone has been found to have a variety of biochemical and physiological effects. In addition to its role in autophagy, 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone has been shown to have anti-inflammatory properties. It has also been found to regulate lipid metabolism and glucose homeostasis, making it a potential therapeutic target for metabolic disorders such as diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone is its ability to activate autophagy, which makes it a valuable tool for studying the role of autophagy in various diseases. Additionally, 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone is its potential toxicity. High concentrations of 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone have been found to be toxic to cells, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone research. One area of interest is the development of 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone-based therapies for various diseases. For example, 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone activators could be used to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone could be used to develop new treatments for metabolic disorders such as diabetes and obesity. Another area of interest is the development of new 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone analogs with improved pharmacological properties. Overall, 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone is a promising compound with many potential applications in scientific research and medicine.

Synthesis Methods

1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone can be synthesized through a series of chemical reactions. One of the most common methods is the condensation reaction between 2-trifluoromethylphenylboronic acid and 4-hydroxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then further reacted with ethyl acetoacetate to form 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone. Overall, the synthesis of 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone is a relatively straightforward process that can be carried out in a laboratory setting.

Scientific Research Applications

1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone has been widely used in scientific research due to its various biological and pharmacological properties. One of the most common applications of 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone is in the study of autophagy, a cellular process that involves the degradation and recycling of cellular components. 1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone has been found to activate autophagy and promote the clearance of damaged organelles and proteins in cells. This makes it a valuable tool for studying the role of autophagy in various diseases such as cancer, neurodegenerative disorders, and metabolic disorders.

properties

Product Name

1-(4-{[2-(Trifluoromethyl)benzyl]oxy}phenyl)ethanone

Molecular Formula

C16H13F3O2

Molecular Weight

294.27 g/mol

IUPAC Name

1-[4-[[2-(trifluoromethyl)phenyl]methoxy]phenyl]ethanone

InChI

InChI=1S/C16H13F3O2/c1-11(20)12-6-8-14(9-7-12)21-10-13-4-2-3-5-15(13)16(17,18)19/h2-9H,10H2,1H3

InChI Key

CTKVMELLSYGECB-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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